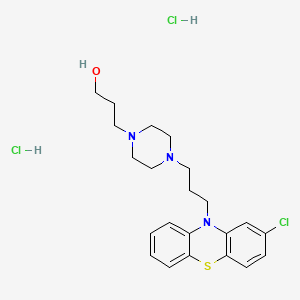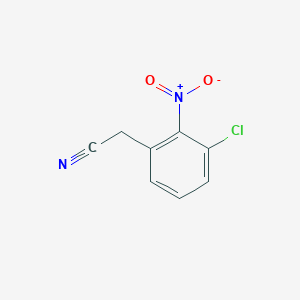
(3-Chloro-2-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of acetonitrile, where the nitrile group is attached to a benzene ring substituted with a chlorine atom at the third position and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like (3-Amino-2-nitrophenyl)acetonitrile.
Reduction: Formation of (3-Chloro-2-aminophenyl)acetonitrile.
Oxidation: Formation of oximes or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
(4-Chloro-2-nitrophenyl)acetonitrile: Similar structure but with the chlorine atom at the fourth position.
(3-Bromo-2-nitrophenyl)acetonitrile: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-4-nitrophenyl)acetonitrile: Similar structure with the nitro group at the fourth position.
Uniqueness: (3-Chloro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
77158-79-3 |
|---|---|
Fórmula molecular |
C8H5ClN2O2 |
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(3-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |
Clave InChI |
WYXXEPGTXNKNTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
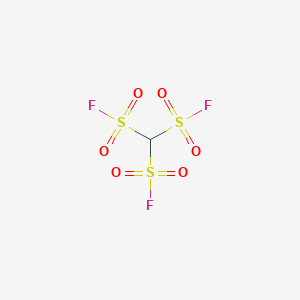
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

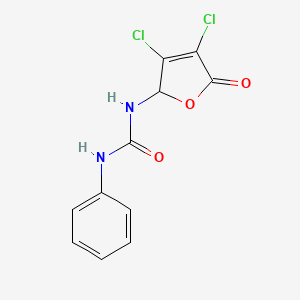

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

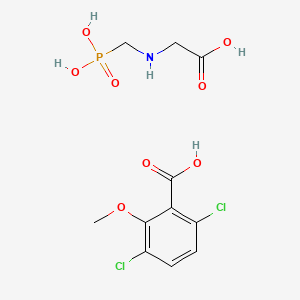
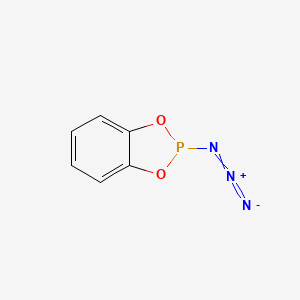
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)

